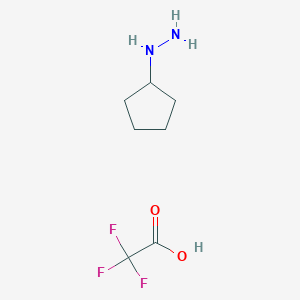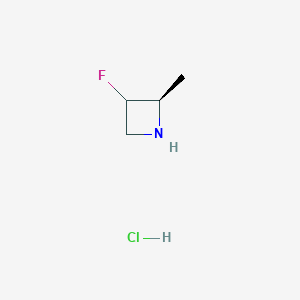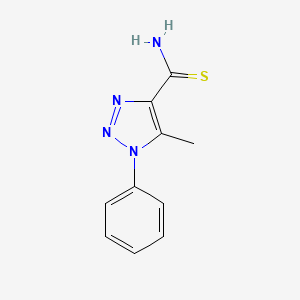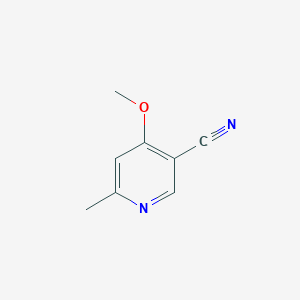
Cyclopentylhydrazine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-hydrazinetrfluoroaceticacidsalt is a chemical compound that combines cyclopentyl-hydrazine with trifluoroacetic acid. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings due to its reactivity and ability to form stable salts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-hydrazinetrfluoroaceticacidsalt typically involves the reaction of cyclopentyl-hydrazine with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the desired salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Cyclopentyl-hydrazinetrfluoroaceticacidsalt may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl-hydrazinetrfluoroaceticacidsalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-hydrazine derivatives with different functional groups, while reduction can produce simpler hydrazine compounds.
Aplicaciones Científicas De Investigación
Cyclopentyl-hydrazinetrfluoroaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentyl-hydrazinetrfluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Cyclopentyl-hydrazinetrfluoroaceticacidsalt can be compared with other similar compounds, such as:
Cyclopentyl-hydrazine hydrochloride: Similar in structure but with different acid moieties.
Trifluoroacetic acid salts: Other salts with trifluoroacetic acid may have different properties and applications.
The uniqueness of Cyclopentyl-hydrazinetrfluoroaceticacidsalt lies in its specific combination of cyclopentyl-hydrazine and trifluoroacetic acid, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H13F3N2O2 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
cyclopentylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.C2HF3O2/c6-7-5-3-1-2-4-5;3-2(4,5)1(6)7/h5,7H,1-4,6H2;(H,6,7) |
Clave InChI |
XIIKMDCAZPKVJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxypyrimidine](/img/structure/B12271330.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271389.png)


![3-{4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12271399.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline](/img/structure/B12271401.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12271408.png)

